molecular formula C10H10ClF3N2O2 B1607902 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate CAS No. 246022-36-6

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate

Cat. No. B1607902
M. Wt: 282.64 g/mol
InChI Key: OYEGHBUYBPRZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is a chemical compound with the molecular formula C10H10ClF3N2O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is represented by the InChI code: 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is a solid substance with a melting point of 78 - 80°C . It has a molecular weight of 282.65 .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as “Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives has led to effective crop protection from pests .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Intermediate in Chemical Synthesis

  • Summary of Application : This compound can serve as an intermediate in the synthesis of other complex molecules . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make trifluoromethylpyridine (TFMP) derivatives valuable in chemical synthesis .
  • Methods of Application : Various methods of synthesizing derivatives have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Pharmaceutical Ingredient

  • Summary of Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
  • Results or Outcomes : The use of trifluoromethyl groups in pharmaceuticals has led to the development of effective treatments for various conditions .

Chemical Properties Research

  • Summary of Application : This compound is used in research to understand the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
  • Methods of Application : Various methods of synthesizing derivatives have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Material Science

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are used in the development of functional materials .
  • Results or Outcomes : The use of TFMP derivatives in material science has led to the development of novel materials with unique properties .

Safety And Hazards

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGHBUYBPRZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378987
Record name ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate

CAS RN

246022-36-6
Record name ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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